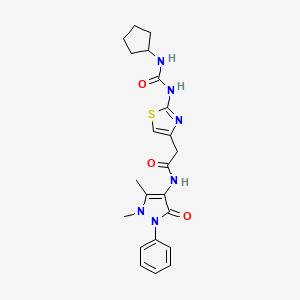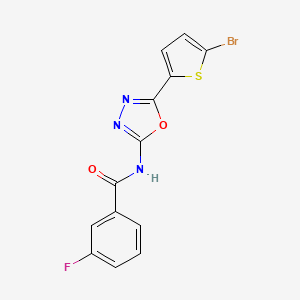![molecular formula C25H21ClN6O2 B2556097 3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide CAS No. 902960-96-7](/img/structure/B2556097.png)
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR spectrum of a similar compound showed peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, when a compound was reacted with 4a in chloroform under reflux, it afforded one isolable product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic techniques. For instance, the IR spectrum of a similar compound showed peaks at 3060 cm−1 (NH str.), 1600 cm−1 (C=N str.), 1462 cm−1 (C=C str.), 1240 cm−1 (N–N=C str.), and 700 cm−1 (C–S–C str.) .Scientific Research Applications
H1-Antihistaminic Activity
Research on quinazolinone derivatives, such as the design, synthesis, and evaluation of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, has demonstrated significant H1-antihistaminic activity. These compounds were tested for their ability to protect against histamine-induced bronchoconstriction in guinea pigs, with some showing comparable potency to chlorpheniramine maleate, a reference antihistamine drug, but with negligible sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Potential
Quinazolinone derivatives, including triazoloquinazolines, have been evaluated for their anticancer activities. For example, selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds showed promising antiproliferative effects against various human tumor cell lines, indicating the potential for these compounds to be developed into effective anticancer drugs (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antimicrobial Activity
Synthetic efforts have also yielded quinazolinone derivatives with notable antibacterial and antifungal properties. Such compounds have been synthesized from various precursors and tested against a range of pathogenic bacteria and fungi, showing potential as new antimicrobial agents (Hassan, 2013).
Molecular Docking Studies
Further research into quinazolinone derivatives has involved molecular docking studies to predict their interaction with biological targets. These studies aim to identify compounds with high binding affinity to specific receptors or enzymes, guiding the development of drugs with targeted therapeutic effects (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . Moreover, to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents, thioamide group is another structural modification that was achieved in one study .
properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c26-20-10-3-1-7-17(20)16-31-24(34)19-9-2-4-11-21(19)32-22(29-30-25(31)32)12-13-23(33)28-15-18-8-5-6-14-27-18/h1-11,14H,12-13,15-16H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHYMJUHHAVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCC5=CC=CC=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2556014.png)
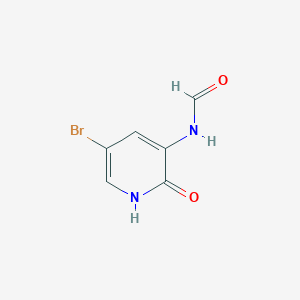
![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)
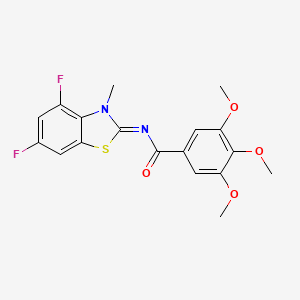
![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)
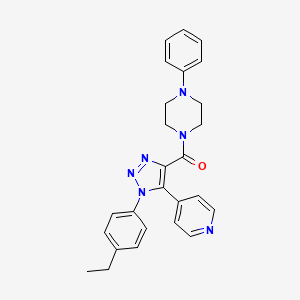
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)
![4-oxo-4H,5H,6H,7H-furo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2556025.png)
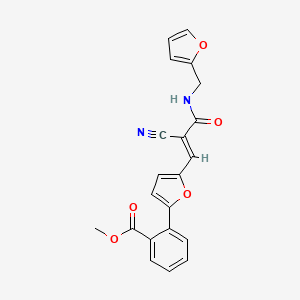
![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)

![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)
